molecular formula C17H20N4O B6457443 N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2549005-56-1

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B6457443
CAS No.: 2549005-56-1
M. Wt: 296.37 g/mol
InChI Key: MJAJHXZBNTUWAL-UHFFFAOYSA-N
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Description

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide, also known as this compound, is an organic compound with a molecular formula of C14H17N3O2. This compound is an important building block for a variety of pharmaceuticals, including anticonvulsants, antibiotics, and anti-inflammatory agents. It is also used in the synthesis of various other compounds.

Mechanism of Action

The exact mechanism of action of N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as COX-2. Additionally, it may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
This compound{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory activity, as well as anticonvulsant and antiepileptic activity. Additionally, it has been found to possess anti-cancer activity and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide has several advantages and limitations when used in laboratory experiments. One advantage is its ability to be synthesized in a variety of ways, allowing for the production of large quantities of the compound. Additionally, it is relatively stable, allowing for its use in a variety of experiments. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide has potential applications in a variety of areas. Future research could focus on the development of improved synthesis methods and the use of the compound in the treatment of various diseases, such as cancer and infectious diseases. Additionally, further research could be done to explore the compound’s potential as an inhibitor of various enzymes, such as COX-2 and 5-lipoxygenase. Finally, further research could be done to explore the compound’s potential as an inhibitor of various other biological processes, such as inflammation and cell proliferation.

Synthesis Methods

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide can be synthesized through a variety of methods. One such method involves the reaction of ethylenediamine with 5,6-dimethyl-2-cyclopropylpyrimidine in the presence of an acid catalyst. This reaction produces a mixture of this compound{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide and the corresponding ethylenediamine adduct. The adduct can be separated from the desired product by chromatographic techniques.

Scientific Research Applications

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide has been studied for a variety of applications. It has been found to possess antimicrobial and antifungal activity, making it a potential candidate for the treatment of various infections. Additionally, it has been used to synthesize various other compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).

Properties

IUPAC Name

N-[3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-10-11(2)18-17(13-7-8-13)21-16(10)20-15-6-4-5-14(9-15)19-12(3)22/h4-6,9,13H,7-8H2,1-3H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAJHXZBNTUWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NC2=CC(=CC=C2)NC(=O)C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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